molecular formula C18H15N3O B3847040 N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide

N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide

Cat. No. B3847040
M. Wt: 289.3 g/mol
InChI Key: WGVCGZCGKBSQSD-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide, also known as NENH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NENH is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 248-250°C.

Mechanism of Action

The mechanism of action of N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide can inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and metastasis. N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to have a range of biochemical and physiological effects in various systems. In cancer cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammatory cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In bacterial cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to disrupt the cell membrane, leading to cell death.

Advantages and Limitations for Lab Experiments

N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful consideration of the concentration and exposure time is required to ensure that the results obtained from lab experiments are reliable and reproducible.

Future Directions

There are several future directions for research on N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide, including the development of more efficient synthesis methods, the investigation of its potential use as a drug, and the exploration of its applications in material science. In medicine, further studies are needed to determine the optimal dosage and administration route for N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide and to investigate its potential use in combination with other drugs. In agriculture, more research is needed to determine the efficacy of N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide as a pesticide and to investigate its potential impact on non-target organisms. In material science, further studies are needed to explore the properties of materials synthesized from N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide and to investigate their potential applications in various fields.

Scientific Research Applications

N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In agriculture, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(E)-1-naphthalen-2-ylethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-13(20-21-18(22)17-7-4-10-19-12-17)15-9-8-14-5-2-3-6-16(14)11-15/h2-12H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVCGZCGKBSQSD-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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